molecular formula C23H25Cl2N5O2 B12720963 1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide CAS No. 93637-63-9

1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide

Cat. No.: B12720963
CAS No.: 93637-63-9
M. Wt: 474.4 g/mol
InChI Key: DFWBQZGOSISISQ-MZJWZYIUSA-N
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Description

1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazole ring, a methoxyphenyl group, and a bis(2-chloroethyl)amino group.

Preparation Methods

The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the methoxyphenyl group, and the addition of the bis(2-chloroethyl)amino group. The reaction conditions often require specific reagents, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis techniques, such as continuous flow reactors, to produce the compound efficiently.

Chemical Reactions Analysis

1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a tool for studying biological processes.

    Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group may act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA or proteins. This can lead to the disruption of cellular processes and potentially induce cell death. The imidazole ring and methoxyphenyl group may also contribute to the compound’s overall activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar compounds to 1H-Imidazole-1-acetic acid, 4-(4-methoxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide include:

    1H-Imidazole-1-acetic acid, 4-nitro-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: This compound has a nitro group instead of a methoxy group, which may alter its chemical properties and reactivity.

    1H-Imidazole-1-acetic acid, 4-(4-hydroxyphenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: The presence of a hydroxy group instead of a methoxy group can affect the compound’s solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

93637-63-9

Molecular Formula

C23H25Cl2N5O2

Molecular Weight

474.4 g/mol

IUPAC Name

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-methoxyphenyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C23H25Cl2N5O2/c1-32-21-8-4-19(5-9-21)22-15-29(17-26-22)16-23(31)28-27-14-18-2-6-20(7-3-18)30(12-10-24)13-11-25/h2-9,14-15,17H,10-13,16H2,1H3,(H,28,31)/b27-14+

InChI Key

DFWBQZGOSISISQ-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl

Origin of Product

United States

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